2-Bromo-4-iodobenzaldehyde
Overview
Description
2-Bromo-4-iodobenzaldehyde is a solid compound with a molecular weight of 310.92 . It is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H and the InChI key is NOXWSLYZGNDHGB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving this compound are not available, it’s worth noting that halogenated aromatic compounds like this are often used as building blocks in various chemical reactions . For instance, 4-Iodobenzaldehyde has been used in Suzuki–Miyaura coupling reactions to produce Metal–Organic Framework catalysts .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 313°C at 760 mmHg and a melting point of 112-114°C .Scientific Research Applications
Synthetic Applications in Palladium-Catalyzed Cross-Coupling
2-Bromo-4-iodobenzaldehyde and related substrates have significant applications in synthetic chemistry, especially under palladium-catalyzed cross-coupling conditions. These compounds are crucial for constructing various biologically and medicinally relevant compounds, as well as materials with specific applications. Ghosh and Ray (2017) reviewed advancements in bromovinyl aldehyde chemistry over a decade, underscoring the importance of these substrates in this field (Ghosh & Ray, 2017).
Halogen Exchange Reactions
Research by Blum, Aizenshtat, and Iflah (1976) demonstrates the reaction of this compound with IrCl(CO)(PPh3)2, resulting in halogen transfer from the aromatic to the metal atom. This reaction pattern is significant in understanding halogen exchange in various catalyzed processes (Blum, Aizenshtat, & Iflah, 1976).
Formation of Quinazolines
The CuI/L-proline system catalyzes the reaction of this compound with benzamidines, leading to the formation of quinazolines, which have potential in various pharmaceutical applications. This study by Vypolzov et al. (2011) highlights the substrate's role in synthesizing complex organic compounds (Vypolzov, Dar'in, Ryazanov, & Lobanov, 2011).
Applications in Organic Syntheses
Research in organic syntheses, such as the work by Jolad and Rajagopalan (2003), involves this compound and related compounds in various synthesis processes, demonstrating their utility in creating diverse organic compounds (Jolad & Rajagopalan, 2003).
Formation of Indazoles and Other Heterocyclic Compounds
Cho et al. (2004) described the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes, showcasing the versatility of these compounds in forming heterocyclic structures, which are significant in medicinal chemistry (Cho, Lim, Heo, Kim, & Shim, 2004).
Preconcentration of Trace Metals
Fathi and Yaftian (2009) utilized a derivative of this compound for preconcentration of trace amounts of copper ions, indicating its application in environmental and analytical chemistry (Fathi & Yaftian, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary targets of 2-Bromo-4-iodobenzaldehyde are likely enzymes or proteins involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
Target of Action
Mode of Action
Properties
IUPAC Name |
2-bromo-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWSLYZGNDHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660765 | |
Record name | 2-Bromo-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261903-03-1 | |
Record name | 2-Bromo-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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